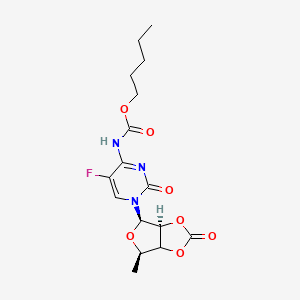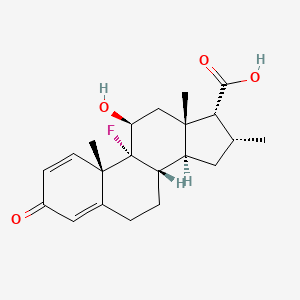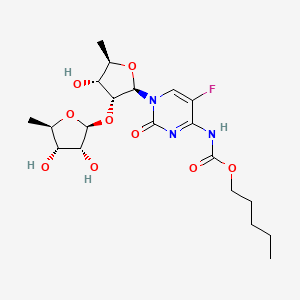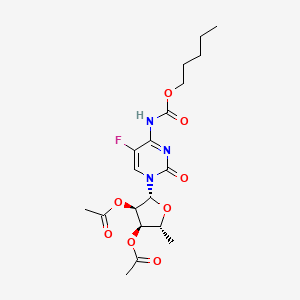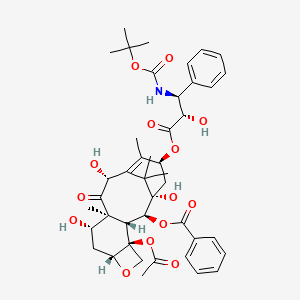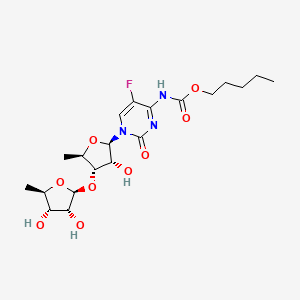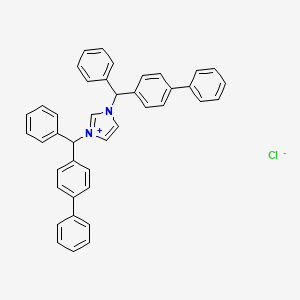
Bifonazole Impurity D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antifungal Properties
Bifonazole is an imidazole antifungal drug . It has a broad spectrum of activity against dermatophytes, moulds, yeasts, fungi, and some gram-positive bacteria . This makes it a valuable compound in the treatment of various fungal infections.
Topical Delivery
Bifonazole is commonly used in the form of ointments for topical delivery . The objective of one study was to develop suitable solid lipid nanoparticles for topical delivery of Bifonazole . The study concluded that solid lipid nanoparticle-based gel of Bifonazole gives a sustained release profile and has the potential for treatment of topical fungal infections .
Solid Lipid Nanoparticles
Solid lipid nanoparticles (SLNs) are colloidal carrier systems developed as an alternative to existing carrier systems such as particles, liposomes, and polymeric nanoparticles for the delivery of poorly water-soluble drugs . Bifonazole has been incorporated into SLNs for improved delivery and efficacy .
Antimicrobial Spectrum
Bifonazole exhibits a broad antimicrobial spectrum comprising dermatophytes, yeasts, molds, and biphasic fungi . This wide range of activity makes it a versatile compound in the field of antimicrobial research.
Polymorphism Studies
Bifonazole has been studied for its polymorphic properties . Understanding the polymorphic forms of a compound is important for parameters like bioavailability and dissolution rate .
Thermal Analysis
The thermal and structural properties of bifonazole have been systematically investigated with Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) . These studies provide valuable insights into the behavior of the compound under different thermal conditions .
properties
IUPAC Name |
1,3-bis[phenyl-(4-phenylphenyl)methyl]imidazol-1-ium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H33N2.ClH/c1-5-13-32(14-6-1)34-21-25-38(26-22-34)40(36-17-9-3-10-18-36)42-29-30-43(31-42)41(37-19-11-4-12-20-37)39-27-23-35(24-28-39)33-15-7-2-8-16-33;/h1-31,40-41H;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMONFRGCFWNVQZ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)N4C=C[N+](=C4)C(C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=CC=C7.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H33ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bifonazole Impurity D | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



